

U-54494A: A Technical Guide for Researchers

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Compound of Interest

| | |
|----------------|------------|
| Compound Name: | U-54494A |
| CAS No.: | 92953-41-8 |
| Cat. No.: | B1210402 |

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An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Unique Anticonvulsant Agent

Introduction

U-54494A, chemically identified as cis-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzamide hydrochloride, is a novel benzamide derivative with potent anticonvulsant properties. Initially investigated for its relationship to kappa-opioid receptor agonists, **U-54494A** has demonstrated a unique pharmacological profile that distinguishes it from traditional anticonvulsant and opioid compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to **U-54494A**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

U-54494A is a synthetic molecule with a complex structure featuring a dichlorinated benzene ring linked to a cyclohexylpyrrolidine moiety via an amide bond. The cis-configuration of the substituents on the cyclohexane ring is a critical feature for its biological activity.

Table 1: Chemical and Physical Properties of **U-54494A**

| Property | Value |
|---|--|
| Chemical Name | cis-(±)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidiny)cyclohexyl]benzamide hydrochloride |
| Molecular Formula | C ₁₈ H ₂₄ Cl ₂ N ₂ O (Free Base) |
| C ₁₈ H ₂₄ Cl ₂ N ₂ O · HCl (Hydrochloride Salt) | |
| Molecular Weight | 355.3 g/mol (Free Base) |
| | 391.76 g/mol (Hydrochloride Salt) |
| CAS Number | 112465-94-8 |
| PubChem CID | 183470 |
| InChI Key | JUBNVWGVNWIXMB-SJORKVTESA-N |
| SMILES | CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)[C@H]2-- INVALID-LINK--N3CCCC3.Cl |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| pKa | Not available |

Pharmacological Properties

U-54494A exhibits a distinct pharmacological profile, primarily characterized by its anticonvulsant effects. While structurally related to kappa-opioid agonists, its mechanism of action is multifaceted and appears to involve modulation of multiple neuronal pathways.

Table 2: Pharmacological Data for **U-54494A**

| Parameter | Value | Species/Assay |
|--|---|---------------|
| Pharmacological Class | Anticonvulsant, κ -Opioid Agonist, potential NMDA Antagonist | |
| ED ₅₀ (Maximal Electroshock Seizure Test) | 28 mg/kg (i.p.) | Mouse |
| κ -Opioid Receptor Binding Affinity (K _i) | Not available | |
| NMDA Receptor Binding Affinity (K _i) | Not available | |

Anticonvulsant Activity

U-54494A has demonstrated significant efficacy in preclinical models of epilepsy, particularly in the maximal electroshock seizure (MES) test in mice, with an ED₅₀ of 28 mg/kg administered intraperitoneally. This suggests its potential utility in the management of generalized tonic-clonic seizures.

Opioid Receptor Activity

U-54494A is recognized as a kappa-opioid receptor agonist. However, unlike typical kappa agonists, it appears to be devoid of the sedative and analgesic effects commonly associated with this class of compounds. This separation of anticonvulsant activity from opioid-like side effects makes **U-54494A** a particularly interesting candidate for further investigation.

NMDA Receptor Antagonism

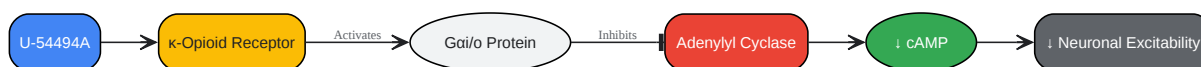
There is evidence to suggest that **U-54494A** may also act as an N-methyl-D-aspartate (NMDA) receptor antagonist. This action could contribute to its anticonvulsant effects by modulating excitatory neurotransmission in the central nervous system.

Signaling Pathways

The precise signaling pathways modulated by **U-54494A** are not fully elucidated but are thought to involve the canonical pathways associated with its receptor targets.

Kappa-Opioid Receptor Signaling

As a kappa-opioid receptor agonist, **U-54494A** is expected to activate G-protein coupled receptors, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.

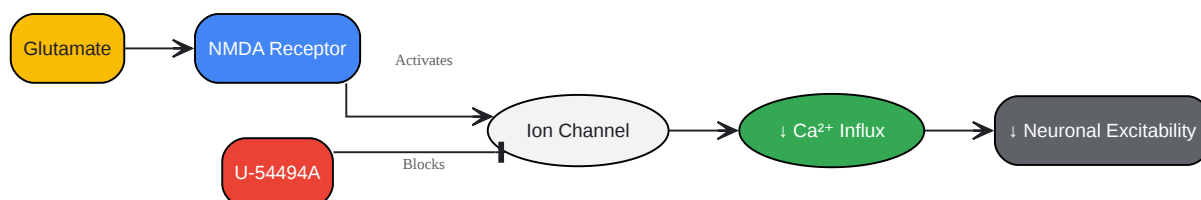


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Caption: Proposed signaling pathway for **U-54494A** via the kappa-opioid receptor.

NMDA Receptor Antagonism

By potentially acting as an NMDA receptor antagonist, **U-54494A** could block the influx of Ca^{2+} ions through the NMDA receptor channel, thereby reducing glutamate-mediated excitotoxicity and neuronal hyperexcitability, which are implicated in seizure generation.



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Caption: Putative mechanism of **U-54494A** as an NMDA receptor antagonist.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate reproducibility and further investigation.

Maximal Electroshock Seizure (MES) Test

This widely used preclinical model assesses the ability of a compound to prevent the spread of seizures.

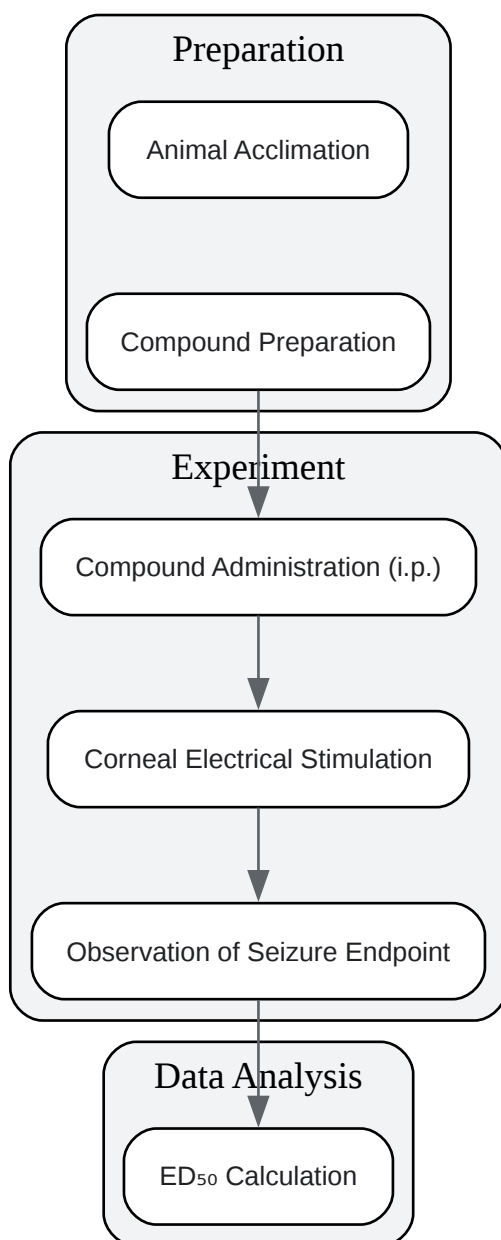
Objective: To determine the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.

Materials:

- Male CF-1 mice (20-25 g)
- Electroshock device with corneal electrodes
- 0.9% saline solution
- Test compound (**U-54494A**) dissolved in a suitable vehicle
- Vehicle control
- Positive control (e.g., phenytoin)

Procedure:

- Administer the test compound or vehicle control intraperitoneally (i.p.) to groups of mice.
- At the time of predicted peak effect, apply a drop of saline to the eyes of each mouse to ensure good electrical contact.
- Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
- Observe the mice for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
- Protection is defined as the absence of the tonic hindlimb extension.
- Calculate the ED₅₀, the dose at which 50% of the animals are protected from the seizure.



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Caption: Experimental workflow for the Maximal Electroshock Seizure (MES) test.

Depolarization-Induced Synaptosomal Calcium Uptake Assay

This in vitro assay measures the effect of a compound on calcium influx into nerve terminals (synaptosomes) following depolarization.

Objective: To assess the ability of a test compound to modulate depolarization-induced calcium entry into presynaptic terminals.

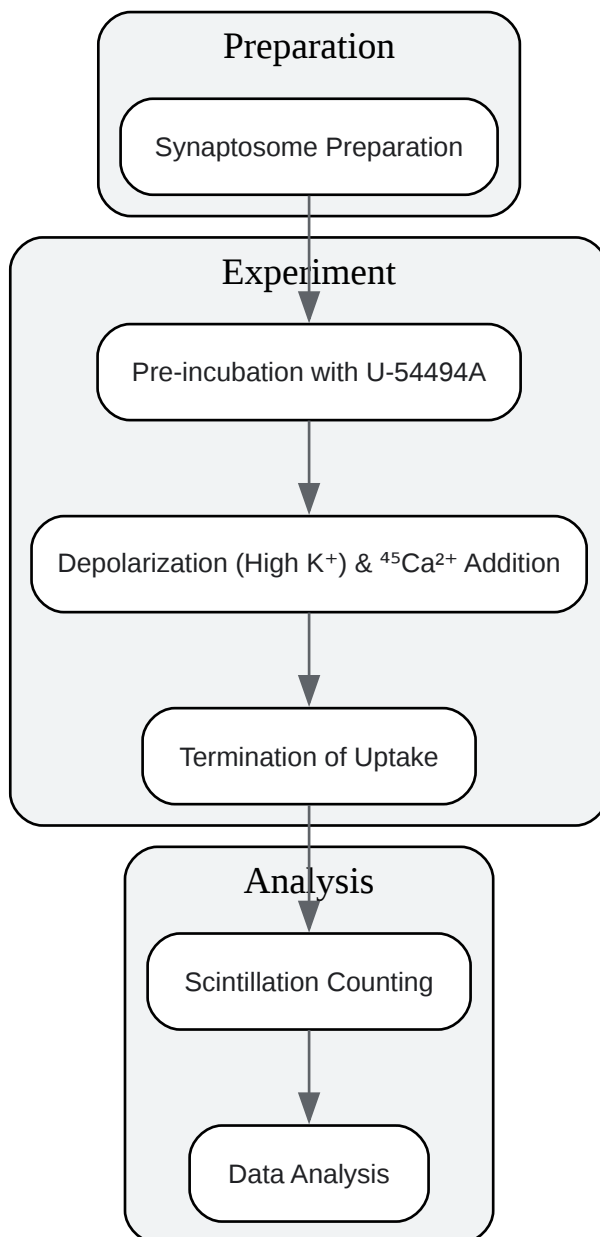
Materials:

- Rat forebrain tissue
- Sucrose buffer
- Percoll gradient solutions
- Physiological salt solution (PSS)
- High potassium (high K⁺) PSS for depolarization
- ⁴⁵CaCl₂ (radioactive calcium)
- Test compound (**U-54494A**)
- Scintillation fluid and counter

Procedure:

- Prepare synaptosomes from rat forebrain tissue by homogenization and Percoll gradient centrifugation.
- Resuspend the synaptosomal pellet in PSS.
- Pre-incubate synaptosomes with the test compound or vehicle.
- Initiate calcium uptake by adding high K⁺ PSS containing ⁴⁵CaCl₂ to depolarize the synaptosomes.
- After a short incubation period, terminate the uptake by rapid filtration and washing with a stop solution.
- Measure the amount of ⁴⁵Ca²⁺ retained by the synaptosomes using liquid scintillation counting.

- Compare the calcium uptake in the presence and absence of the test compound to determine its effect.



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Caption: Workflow for the depolarization-induced synaptosomal calcium uptake assay.

Conclusion

U-54494A represents a promising pharmacological tool and a potential lead compound for the development of novel anticonvulsant therapies. Its unique profile, characterized by potent anticonvulsant activity without the typical sedative and analgesic effects of kappa-opioid agonists, warrants further investigation. The detailed experimental protocols provided in this guide are intended to support future research into the precise mechanisms of action and therapeutic potential of this intriguing molecule. Further studies are required to elucidate the exact binding affinities, downstream signaling cascades, and the full spectrum of its pharmacological effects.

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